molecular formula C24H26ClN5O2S B15025982 azepan-1-yl[6-(3-chloro-4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone

azepan-1-yl[6-(3-chloro-4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone

Cat. No.: B15025982
M. Wt: 484.0 g/mol
InChI Key: WHUXMBVKVJATCF-UHFFFAOYSA-N
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Description

1-[6-(3-CHLORO-4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE is a complex heterocyclic compound that belongs to the class of triazolothiadiazines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused with a thiadiazine ring, makes it a subject of interest for researchers exploring new therapeutic agents.

Preparation Methods

The synthesis of 1-[6-(3-CHLORO-4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE involves multiple steps, starting with the preparation of the triazole and thiadiazine precursors. One common synthetic route includes the reaction of 3-chloro-4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiocarbohydrazide to yield the triazolothiadiazine core. The final step involves the acylation of the triazolothiadiazine with azepane-1-carbonyl chloride under basic conditions to obtain the target compound .

Industrial production methods for such complex compounds typically involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the best catalysts, solvents, and temperatures for each step of the synthesis.

Chemical Reactions Analysis

1-[6-(3-CHLORO-4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which may reduce the triazole or thiadiazine rings.

    Acylation: The compound can undergo further acylation reactions to introduce additional acyl groups at the azepane nitrogen.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes .

Scientific Research Applications

1-[6-(3-CHLORO-4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[6-(3-CHLORO-4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA synthesis in cancer cells, leading to cell cycle arrest and apoptosis. Additionally, its antioxidant properties help in scavenging free radicals, thereby protecting cells from oxidative damage .

Comparison with Similar Compounds

1-[6-(3-CHLORO-4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE can be compared with other triazolothiadiazine derivatives, such as:

    Fluconazole: An antifungal agent with a triazole ring, known for its broad-spectrum activity against fungal infections.

    Voriconazole: Another antifungal agent with a triazole ring, used to treat serious fungal infections.

    Trazodone: An antidepressant with a triazole ring, used to treat major depressive disorder.

The uniqueness of 1-[6-(3-CHLORO-4-METHOXYPHENYL)-3-PHENYL-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBONYL]AZEPANE lies in its specific structural features and the combination of the triazole and thiadiazine rings, which confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C24H26ClN5O2S

Molecular Weight

484.0 g/mol

IUPAC Name

azepan-1-yl-[6-(3-chloro-4-methoxyphenyl)-3-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]methanone

InChI

InChI=1S/C24H26ClN5O2S/c1-32-19-12-11-17(15-18(19)25)20-21(23(31)29-13-7-2-3-8-14-29)33-24-27-26-22(30(24)28-20)16-9-5-4-6-10-16/h4-6,9-12,15,20-21,28H,2-3,7-8,13-14H2,1H3

InChI Key

WHUXMBVKVJATCF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C(SC3=NN=C(N3N2)C4=CC=CC=C4)C(=O)N5CCCCCC5)Cl

Origin of Product

United States

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